molecular formula C9H17NO3 B118563 2-Methyl-2-(pentanoylamino)propanoic acid CAS No. 141745-54-2

2-Methyl-2-(pentanoylamino)propanoic acid

Cat. No. B118563
M. Wt: 187.24 g/mol
InChI Key: XPZCALJBPAXBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(pentanoylamino)propanoic acid, also known as MPAA, is a synthetic amino acid that has gained attention in the scientific community for its potential applications in drug discovery and protein engineering. It is a chiral molecule with two enantiomers, L-MPAA and D-MPAA, and has a molecular weight of 203.27 g/mol.

Mechanism Of Action

2-Methyl-2-(pentanoylamino)propanoic acid functions as a non-natural amino acid, which can be incorporated into proteins through genetic code expansion. Once incorporated, it can influence the conformation and stability of the protein, leading to altered enzymatic activity or binding specificity.

Biochemical And Physiological Effects

2-Methyl-2-(pentanoylamino)propanoic acid has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for use in drug discovery. It has also been demonstrated to have a high degree of selectivity for certain enzymes and receptors, indicating its potential for use in targeted therapeutics.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methyl-2-(pentanoylamino)propanoic acid in lab experiments include its synthetic accessibility, its stability under physiological conditions, and its ability to be incorporated into proteins through genetic code expansion. However, limitations include the need for specialized equipment and expertise in genetic engineering, as well as the potential for altered protein function or stability.

Future Directions

Future research directions for 2-Methyl-2-(pentanoylamino)propanoic acid include the development of new methods for its synthesis, the exploration of its potential as a chiral auxiliary in asymmetric synthesis, and the investigation of its use in targeted therapeutics. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-2-(pentanoylamino)propanoic acid and its effects on protein function and stability.

Synthesis Methods

2-Methyl-2-(pentanoylamino)propanoic acid can be synthesized using a variety of methods, including the Strecker synthesis, the Bucherer-Bergs reaction, and the Curtius rearrangement. The most commonly used method involves the reaction of pentanoyl chloride with N,N-dimethylglycine ethyl ester, followed by reduction with lithium aluminum hydride to yield 2-Methyl-2-(pentanoylamino)propanoic acid.

Scientific Research Applications

2-Methyl-2-(pentanoylamino)propanoic acid has been studied for its potential use in protein engineering, specifically in the development of novel enzymes and biosensors. It has also been investigated for its ability to act as a chiral auxiliary in asymmetric synthesis, as well as its potential as a building block for the synthesis of peptidomimetics.

properties

CAS RN

141745-54-2

Product Name

2-Methyl-2-(pentanoylamino)propanoic acid

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-methyl-2-(pentanoylamino)propanoic acid

InChI

InChI=1S/C9H17NO3/c1-4-5-6-7(11)10-9(2,3)8(12)13/h4-6H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

XPZCALJBPAXBKH-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC(C)(C)C(=O)O

Canonical SMILES

CCCCC(=O)NC(C)(C)C(=O)O

synonyms

Alanine, 2-methyl-N-(1-oxopentyl)-

Origin of Product

United States

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